molecular formula C9H13Br3N4 B12071034 N1,N1-dimethyl-N'1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide CAS No. 219928-49-1

N1,N1-dimethyl-N'1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide

Cat. No.: B12071034
CAS No.: 219928-49-1
M. Wt: 416.94 g/mol
InChI Key: ZCSRCFBOIALIQA-UHFFFAOYSA-N
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Description

Ethanimidamide, N,N-dimethyl-N’-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]- is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with three bromine atoms

Preparation Methods

The synthesis of Ethanimidamide, N,N-dimethyl-N’-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]- typically involves multiple steps. One common synthetic route includes the reaction of N,N-dimethyl-1,2-ethanediamine with 3,4,5-tribromo-1H-pyrazole under specific conditions to form the desired product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Ethanimidamide, N,N-dimethyl-N’-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atoms on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethanimidamide, N,N-dimethyl-N’-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Ethanimidamide, N,N-dimethyl-N’-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Ethanimidamide, N,N-dimethyl-N’-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]- can be compared with other similar compounds, such as:

  • Ethanimidamide, N,N-dimethyl-N’-phenyl-
  • Ethanimidamide, N,N-dimethyl-N’-octyl-
  • Ethanimidamide, N,N-dimethyl-N’-pentyl- These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The presence of the tribromo-pyrazole ring in Ethanimidamide, N,N-dimethyl-N’-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]- makes it unique and potentially more reactive in certain chemical reactions.

Properties

CAS No.

219928-49-1

Molecular Formula

C9H13Br3N4

Molecular Weight

416.94 g/mol

IUPAC Name

N,N-dimethyl-N'-[2-(3,4,5-tribromopyrazol-1-yl)ethyl]ethanimidamide

InChI

InChI=1S/C9H13Br3N4/c1-6(15(2)3)13-4-5-16-9(12)7(10)8(11)14-16/h4-5H2,1-3H3

InChI Key

ZCSRCFBOIALIQA-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCN1C(=C(C(=N1)Br)Br)Br)N(C)C

Origin of Product

United States

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